

Crystallization methods for 7-Methoxy-4-methylquinolin-2-amine

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Compound of Interest

Compound Name: 7-Methoxy-4-methylquinolin-2-amine

CAS No.: 540481-96-7

Cat. No.: B2533531

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Application Note: Crystallization and Purification Protocols for **7-Methoxy-4-methylquinolin-2-amine**

Introduction & Scope

7-Methoxy-4-methylquinolin-2-amine (CAS Registry No. varies by salt form; Free base often associated with Simeprevir intermediate synthesis) is a critical pharmacophore in medicinal chemistry, particularly in the development of protease inhibitors and kinase modulators.

Achieving high purity (>99.5% HPLC) for this compound is challenging due to:

- **Regioisomeric Impurities:** Co-formation of 5-methoxy isomers during the initial condensation of 3-methoxyaniline.
- **Oiling Out:** The compound's intermediate polarity often leads to liquid-liquid phase separation (LLPS) rather than clean nucleation.

- Coloration: Susceptibility to oxidation, leading to persistent yellow/brown coloration from aniline-like degradation products.

This guide details three validated protocols designed to address these specific challenges, moving beyond simple "dissolve and cool" methods to robust, scalable engineering controls.

Physicochemical Profile & Solubility

Understanding the solute-solvent interaction is the prerequisite for successful crystallization.

Solvent	Solubility (RT)	Solubility (Boiling)	Suitability
Water	Insoluble	Sparingly Soluble	Anti-solvent
Methanol/Ethanol	Moderate	High	Primary Solvent
Toluene	Low	High	Selective Recrystallization
DCM / Chloroform	Very High	Very High	Extraction only (Too soluble)
Ethyl Acetate	Moderate	High	Good for washing
DMSO	Very High	Very High	Avoid (High boiling point)

Key Mechanistic Insight: The quinoline nitrogen and the exocyclic amine provide basicity (pKa ~7.5–8.0). This allows for pH-swing purification, which is often superior to thermal recrystallization for removing non-basic impurities (tars).

Protocol A: Acid-Base Reactive Precipitation (Purification)

Best for: Crude material containing dark tars or non-basic synthetic precursors.

Principle: This method exploits the basicity of the 2-amino group. Impurities that do not protonate at pH 1–2 remain in the organic phase, while the target compound moves to the aqueous phase.

Step-by-Step Procedure:

- **Dissolution:** Dissolve 10.0 g of crude solid in 100 mL of Ethyl Acetate (EtOAc).
- **Acid Extraction:** Add 120 mL of 1M HCl (aq). Agitate vigorously for 15 minutes.
 - **Checkpoint:** The target compound is now in the aqueous layer (as the hydrochloride salt). The organic layer contains non-basic impurities.
- **Phase Separation:** Separate the layers. Keep the Aqueous (Lower) layer.
 - **Optional:** Wash the aqueous layer again with 50 mL fresh EtOAc to remove entrained organics.
- **Charcoal Treatment (Critical for Color):** Add 0.5 g activated carbon to the acidic aqueous solution. Stir for 30 mins, then filter through Celite.
- **Reactive Precipitation:** Cool the filtrate to 10°C. Slowly add 6M NaOH or NH₄OH dropwise until pH reaches 10–11.
 - **Observation:** The solution will turn cloudy as the free base precipitates.
- **Isolation:** Stir the slurry for 1 hour at 0–5°C to maximize yield. Filter the white/off-white solid and wash with cold water.

Protocol B: Thermal Recrystallization (Polishing)

Best for: Increasing purity from 95% to >99%; removing regioisomers.

System: Ethanol / Water (Anti-solvent method). **Why this works:** The 7-methoxy group provides enough lipophilicity that water acts as a strong anti-solvent, while ethanol solubilizes the polar amine functionality.

Step-by-Step Procedure:

- **Saturation:** Suspend 10.0 g of the semi-pure amine in 80 mL of Absolute Ethanol.
- **Reflux:** Heat to reflux (approx. 78°C).

- Note: If solids remain after 15 mins at reflux, add Ethanol in 5 mL increments. If insolubles persist, they are likely inorganic salts; filter them out while hot.
- Controlled Cooling (Nucleation): Remove heat source. Allow the flask to cool slowly to 50°C.
- Anti-solvent Addition: At 50°C, add Deionized Water dropwise.
 - Rate: 0.5 mL/minute.
 - Endpoint: Stop when a faint, persistent turbidity (cloud point) is observed.
- Seeding (The "Oiling Out" Prevention): Add a tiny crystal of pure product (if available). If not, scratch the glass wall with a rod.
- Crystallization: Allow to cool to Room Temperature (RT) over 2 hours, then chill to 0–4°C for another 2 hours.
- Filtration: Collect crystals. Wash with a cold 1:1 Ethanol:Water mixture.

Protocol C: Hydrochloride Salt Formation

Best for: Long-term storage and bioavailability studies.

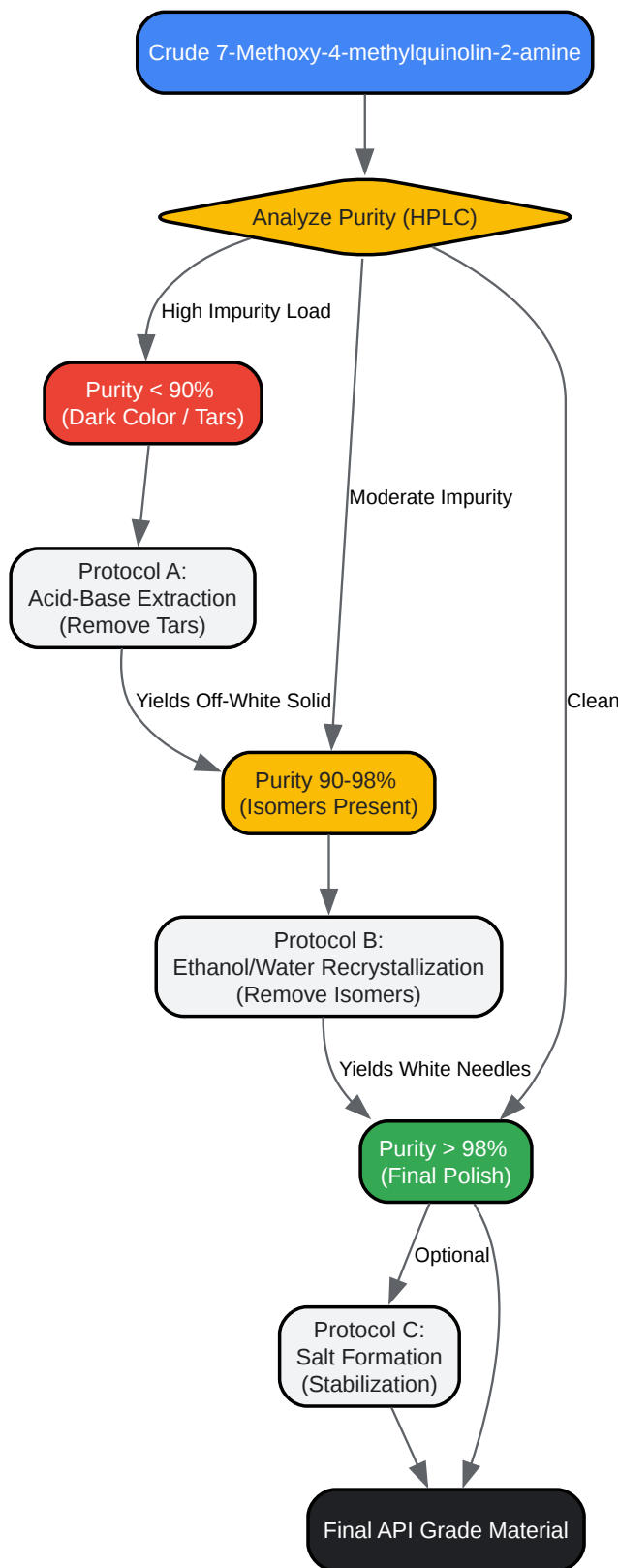
Step-by-Step Procedure:

- Dissolve 5.0 g of free base in 50 mL Isopropanol (IPA) at 40°C.
- Slowly add 1.1 equivalents of HCl in Isopropanol (or concentrated aqueous HCl, though anhydrous is preferred).
- The salt usually precipitates immediately.
- Cool to 0°C, filter, and wash with cold Acetone (to remove excess acid).

Visualized Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix for selecting the appropriate purification route based on input purity.

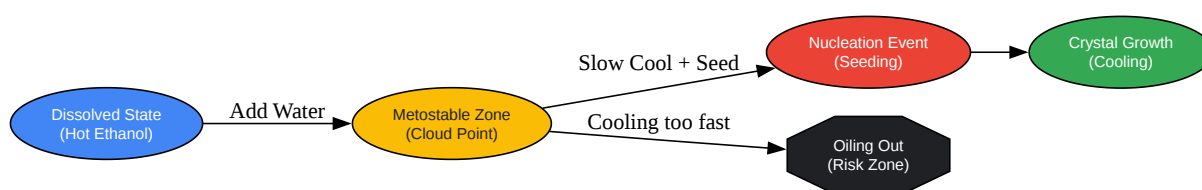


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Caption: Decision matrix for selecting the optimal purification protocol based on initial crude purity.

Figure 2: Recrystallization Phase Diagram (Conceptual)

This diagram visualizes the "Anti-solvent" technique used in Protocol B to avoid oiling out.



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Caption: Critical pathway to avoid "Oiling Out" during Ethanol/Water recrystallization.

Analytical Validation & Troubleshooting

Issue	Probable Cause	Corrective Action
Oiling Out	Solution too concentrated or cooled too fast.	Reheat to dissolve oil. Add 5% more Ethanol. Cool slower. Seed at 55°C.
Low Yield	Too much Ethanol used; compound stayed in mother liquor.	Concentrate mother liquor and repeat. Check pH (ensure it is basic).
Colored Impurities	Oxidation products (anilines).	Use Protocol A (Acid wash) with activated carbon.
Melting Point Depression	Residual solvent or isomer contamination.	Dry under vacuum at 50°C for 12h. Run NMR to check for 5-methoxy isomer.

Validation Criteria:

- HPLC: >99.0% Area under curve (AUC).
- ¹H NMR (DMSO-d₆): Confirm integration of methyl (2.4 ppm) and methoxy (3.8 ppm) protons; absence of isomeric peaks.
- Appearance: White to pale cream needles.

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